molecular formula C12H21NO3 B2373415 Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate CAS No. 2445785-31-7

Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate

Cat. No.: B2373415
CAS No.: 2445785-31-7
M. Wt: 227.304
InChI Key: ARLDCHVHNKSLRC-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound is characterized by a spirocyclic framework, which is a bicyclic structure where two rings are connected through a single atom. The presence of a tert-butyl group and a carbamate functional group further adds to its chemical diversity and reactivity .

Scientific Research Applications

Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate has several applications in scientific research:

Safety and Hazards

The compound is classified as harmful if swallowed (H302) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Precautionary measures include wearing protective gloves, clothing, and eye protection. In case of eye contact, rinse cautiously with water for several minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate typically involves the reaction of a spirocyclic ketone with tert-butyl isocyanate in the presence of a base. The reaction conditions often include:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The spirocyclic structure may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate stands out due to its specific spirocyclic framework and the presence of both a hydroxyl and a carbamate group. This combination of functional groups provides a unique reactivity profile, making it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-7-12(9(8)14)5-4-6-12/h8-9,14H,4-7H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLDCHVHNKSLRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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